molecular formula C18H20ClN5O3 B2448319 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-46-0

6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2448319
CAS RN: 887696-46-0
M. Wt: 389.84
InChI Key: SQYAAMSHFZNLJT-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Applications

  • Green Synthesis of Analog Compounds : Using disulfonic acid imidazolium chloroaluminate as a catalyst, researchers synthesized similar compounds through a green, efficient method, highlighting the potential for eco-friendly synthesis of related chemical structures (Moosavi‐Zare et al., 2013).
  • Antifungal Agent Synthesis : Novel synthesis methods have been developed for compounds akin to 6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, leading to new classes of azole antifungal agents (RaneDinanath et al., 1988).

Anticancer Properties

  • Cytotoxicity Against Cancer Cells : Certain derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, marking them as potential candidates for anticancer drugs (Liu et al., 2018).

Pharmaceutical Applications

  • Antimicrobial and Antitubercular Agents : Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing promising results against various bacterial strains, including Mycobacterium tuberculosis (Ranjith et al., 2014).
  • Vascular Smooth Muscle Cell Proliferation Inhibitors : Some derivatives have been tested and found to inhibit the proliferation of rat aortic vascular smooth muscle cells, indicating potential therapeutic applications in vascular diseases (Ryu et al., 2008).

Other Applications

  • Chemical Rearrangement and New Derivatives : Research has been conducted on the molecular rearrangement of similar compounds, leading to the formation of novel indole and imidazolinone derivatives, which could be significant in developing new chemical entities (Klásek et al., 2007).
  • Vibrational Spectroscopic Studies : Studies using density functional theory (DFT) calculations have been conducted to understand the vibrational properties of similar compounds, aiding in the characterization of these chemicals (Siddekha et al., 2011).

properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-4-7-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)11-5-6-13(27-3)12(19)10-11/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYAAMSHFZNLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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